Cas no 1462-88-0 (5-nitro-3-Pyridinecarboxamide)

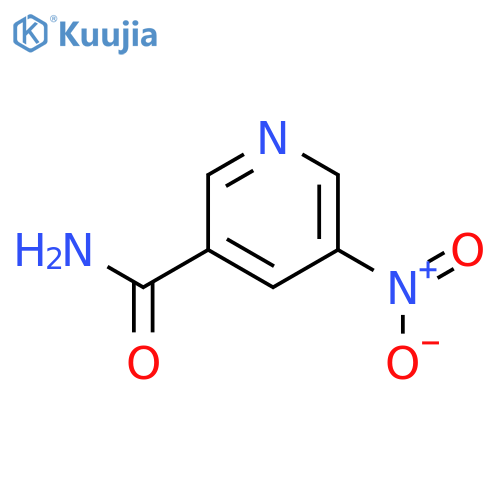

5-nitro-3-Pyridinecarboxamide structure

商品名:5-nitro-3-Pyridinecarboxamide

5-nitro-3-Pyridinecarboxamide 化学的及び物理的性質

名前と識別子

-

- 5-nitro-3-Pyridinecarboxamide

- 3-Pyridinecarboxamide, 5-nitro-

- 5-nitropyridine-3-carboxamide

- 5-nitro-pyridine-3-carboxamide

- 1462-88-0

- NRIRFQSGTYJBCX-UHFFFAOYSA-N

- CHEMBL28765

- SB53107

- BS-21420

- 5-nitronicotinamide

- 5-Nitro-nicotinamide

- DTXSID30535092

- SCHEMBL6086071

-

- インチ: InChI=1S/C6H5N3O3/c7-6(10)4-1-5(9(11)12)3-8-2-4/h1-3H,(H2,7,10)

- InChIKey: NRIRFQSGTYJBCX-UHFFFAOYSA-N

- ほほえんだ: [N+](C1=CN=CC(C(N)=O)=C1)([O-])=O

計算された属性

- せいみつぶんしりょう: 167.03315

- どういたいしつりょう: 167.03309103g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 201

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 102Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

じっけんとくせい

- PSA: 99.12

5-nitro-3-Pyridinecarboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM343094-1g |

5-Nitro-3-pyridinecarboxamide |

1462-88-0 | 95%+ | 1g |

$404 | 2022-06-12 | |

| Alichem | A029206804-25g |

5-Nitronicotinamide |

1462-88-0 | 97% | 25g |

1,656.24 USD | 2021-06-01 | |

| Alichem | A029206804-10g |

5-Nitronicotinamide |

1462-88-0 | 97% | 10g |

1,005.00 USD | 2021-06-01 | |

| A2B Chem LLC | AA64341-250mg |

5-Nitro-3-pyridinecarboxamide |

1462-88-0 | 97% | 250mg |

$793.00 | 2024-04-20 | |

| Alichem | A029206804-5g |

5-Nitronicotinamide |

1462-88-0 | 97% | 5g |

737.00 USD | 2021-06-01 | |

| 1PlusChem | 1P001E9H-100mg |

3-Pyridinecarboxamide, 5-nitro- |

1462-88-0 | 97% | 100mg |

$429.00 | 2025-02-19 | |

| A2B Chem LLC | AA64341-100mg |

5-Nitro-3-pyridinecarboxamide |

1462-88-0 | 97% | 100mg |

$402.00 | 2024-04-20 | |

| 1PlusChem | 1P001E9H-250mg |

3-Pyridinecarboxamide, 5-nitro- |

1462-88-0 | 97% | 250mg |

$841.00 | 2025-02-19 |

5-nitro-3-Pyridinecarboxamide 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

1462-88-0 (5-nitro-3-Pyridinecarboxamide) 関連製品

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬